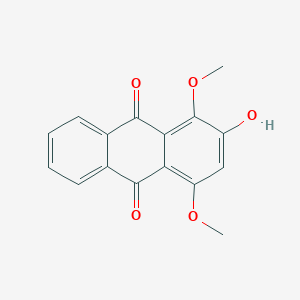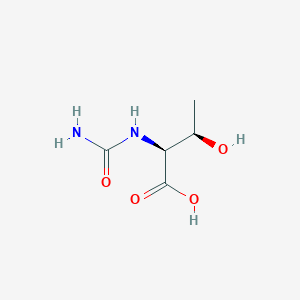
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid, commonly known as carbamoyl aspartate, is an important intermediate in the biosynthesis of pyrimidine nucleotides. It is an amino acid derivative that plays a crucial role in the metabolic pathway of pyrimidine biosynthesis. The synthesis of carbamoyl aspartate is a complex process that involves several enzymatic reactions.
作用機序
Carbamoyl aspartate acts as an allosteric inhibitor of the enzyme aspartate transcarbamoylase, which catalyzes the condensation of carbamoyl phosphate and L-aspartate. The binding of carbamoyl aspartate to the enzyme causes a conformational change that reduces the activity of the enzyme. This results in the inhibition of the pyrimidine biosynthesis pathway and the suppression of cancer cell growth.
生化学的および生理学的効果
Carbamoyl aspartate has several biochemical and physiological effects. It is an important intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. The inhibition of the pyrimidine biosynthesis pathway can lead to the suppression of cancer cell growth. Carbamoyl aspartate is also involved in the regulation of urea cycle, which is important for the removal of excess nitrogen from the body. The study of carbamoyl aspartate and its role in these metabolic pathways has important implications for the development of new cancer therapies and treatments for metabolic disorders.
実験室実験の利点と制限
Carbamoyl aspartate is a useful tool for studying the pyrimidine biosynthesis pathway and its role in cancer cell growth. The inhibition of this pathway can lead to the suppression of cancer cell growth, and carbamoyl aspartate can be used to study the mechanism of this inhibition. However, the synthesis of carbamoyl aspartate is a complex process that involves several enzymatic reactions, and the purification of carbamoyl aspartate can be challenging.
将来の方向性
There are several future directions for the study of carbamoyl aspartate. One area of research is the development of new cancer therapies that target the pyrimidine biosynthesis pathway. Another area of research is the study of carbamoyl aspartate and its role in metabolic disorders, such as urea cycle disorders. The study of carbamoyl aspartate and its regulation of the urea cycle has important implications for the treatment of these disorders. Additionally, the synthesis of carbamoyl aspartate and its purification can be improved to make it a more useful tool for studying the pyrimidine biosynthesis pathway.
合成法
The synthesis of carbamoyl aspartate involves the condensation of carbamoyl phosphate and L-aspartate by the enzyme aspartate transcarbamoylase. This reaction is the second step in the pyrimidine biosynthesis pathway. Carbamoyl phosphate is synthesized from the reaction between carbon dioxide and ammonia, catalyzed by the enzyme carbamoyl phosphate synthetase. L-aspartate is an amino acid that is synthesized from the Krebs cycle. The reaction between carbamoyl phosphate and L-aspartate is highly regulated and is a rate-limiting step in the pyrimidine biosynthesis pathway.
科学的研究の応用
Carbamoyl aspartate is an important intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. The pyrimidine biosynthesis pathway is a target for cancer chemotherapy, and the inhibition of this pathway can lead to the suppression of cancer cell growth. Carbamoyl aspartate is also involved in the regulation of urea cycle, which is important for the removal of excess nitrogen from the body. The study of carbamoyl aspartate and its role in these metabolic pathways has important implications for the development of new cancer therapies and treatments for metabolic disorders.
特性
CAS番号 |
104928-21-4 |
|---|---|
製品名 |
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid |
分子式 |
C5H10N2O4 |
分子量 |
162.14 g/mol |
IUPAC名 |
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)/t2-,3+/m1/s1 |
InChIキー |
JDNXAWFLEXAACH-GBXIJSLDSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)N)O |
SMILES |
CC(C(C(=O)O)NC(=O)N)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)N)O |
同義語 |
Threonine, N-(aminocarbonyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




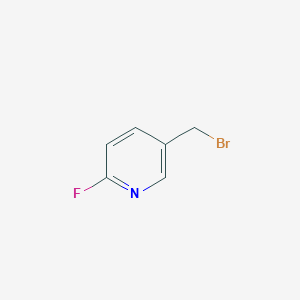
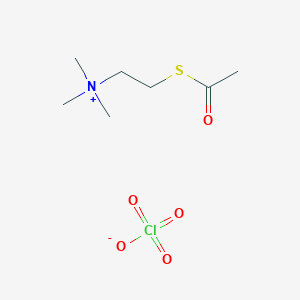
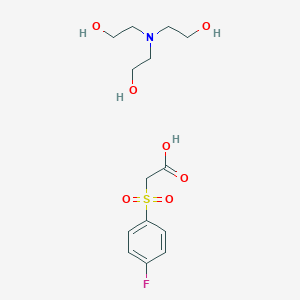

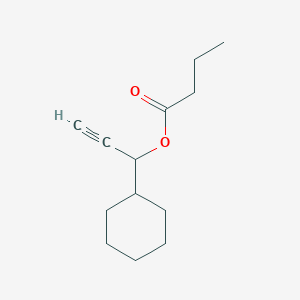
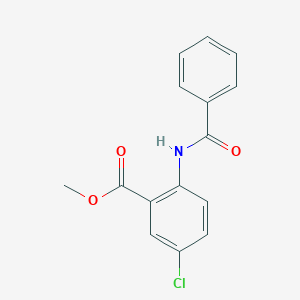
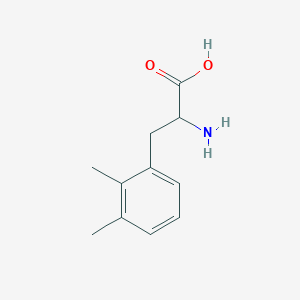
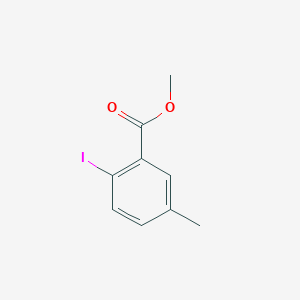
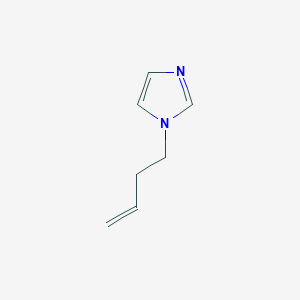
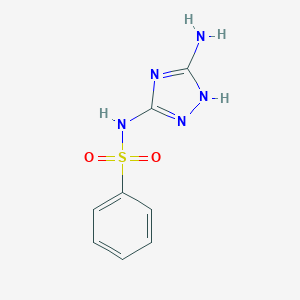
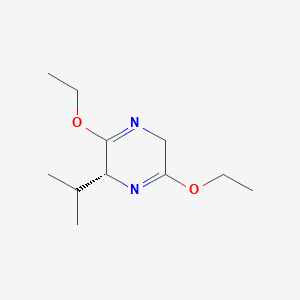
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)
